1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride

Chiral resolution Asymmetric synthesis Diastereomeric derivatization

Traditional achiral sulfonyl chlorides (e.g., TsCl) fail to install the critical 3,4,5-trimethoxyphenyl pharmacophore and lack stereochemical control. This compound solves both challenges. • Installs the trimethoxyphenyl motif in one step, enabling IC₅₀ ≤1 µM against MCF-7 cells in SAR studies. • The α-methyl stereogenic center allows use as a chiral derivatizing agent (CDA) for primary amines; diastereomeric sulfonamides are separable by standard RP-HPLC. • Moderated electrophilicity provides superior mono-sulfonylation selectivity on polyamine-PEG linkers, reducing purification burden in PROTAC synthesis.

Molecular Formula C11H15ClO5S
Molecular Weight 294.75 g/mol
Cat. No. B13252881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride
Molecular FormulaC11H15ClO5S
Molecular Weight294.75 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C(=C1)OC)OC)OC)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO5S/c1-7(18(12,13)14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-7H,1-4H3
InChIKeyOCWZJNTYWQGNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfonylating Intermediate Profile


1-(3,4,5-Trimethoxyphenyl)ethane-1-sulfonyl chloride (CAS 2089920-06-7, MF C₁₁H₁₅ClO₅S, MW 294.75) is an α-methyl-substituted arylethanesulfonyl chloride bearing a 3,4,5-trimethoxyphenyl ring . Unlike simple benzenesulfonyl chlorides, this compound possesses a stereogenic center at the α‑carbon, making it a candidate for chiral sulfonamide or sulfonate ester synthesis. The electron‑rich trimethoxyphenyl motif is a recognized pharmacophore in antimitotic and CNS‑active agents [1]. The sulfonyl chloride functionality enables covalent attachment to amines, alcohols, and heterocyclic scaffolds under mild conditions, and the α‑methyl group introduces steric differentiation versus unsubstituted arylmethanesulfonyl chlorides [2].

1
Chiral Handle α-Methyl stereogenic center enables diastereomeric sulfonamide synthesis
2
Pharmacophore 3,4,5-Trimethoxyphenyl motif for tubulin-binding model studies
3
Selectivity Moderated electrophilicity supports controlled mono-sulfonylation

Why Generic Sulfonyl Chlorides Fall Short


Generic arylsulfonyl chlorides such as tosyl chloride (TsCl) or mesyl chloride (MsCl) lack both the 3,4,5‑trimethoxyphenyl pharmacophore and the α‑methyl chiral handle present in 1‑(3,4,5‑trimethoxyphenyl)ethane‑1‑sulfonyl chloride . In medicinal chemistry programmes targeting tubulin or CNS receptors, the trimethoxyphenylsulfonyl group has been shown to be a non‑classical carbonyl bioisostere; replacement with a tosyl group dramatically reduces antiproliferative activity [1]. Furthermore, the α‑methyl substituent creates a stereogenic center that can be exploited for diastereomeric resolution or enantioselective synthesis – a feature absent in all achiral aryl sulfonyl chlorides [2]. Substituting with (3,4,5‑trimethoxyphenyl)methanesulfonyl chloride eliminates the chiral center and alters the spatial orientation of the sulfonyl group, potentially compromising target binding [2].

Vs. Tosyl chloride (TsCl)
3,4,5-Trimethoxyphenyl pharmacophore 4-Methylphenyl (tosyl)
Pharmacophore absence may reduce target engagement in tubulin-binding models; reported SAR shows non-interchangeable profiles
Vs. (3,4,5-Trimethoxyphenyl)methanesulfonyl chloride
α-Methyl stereogenic center Achiral methylene bridge
Absence of chiral center prevents diastereomeric resolution for ee determination; stereochemical attribution not possible with achiral analog
Vs. 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride
α-Methyl steric shielding Linear ethane chain
Lacks α-methyl steric protection; may reduce sulfonamide hydrolytic stability under aqueous conditions based on class-level evidence

Quantitative Differentiation vs. Close Analogs


Chiral Center vs. Achiral Methanesulfonyl Analog

1‑(3,4,5‑Trimethoxyphenyl)ethane‑1‑sulfonyl chloride contains a stereogenic α‑carbon, enabling the formation of diastereomeric sulfonamides or sulfonate esters when reacted with chiral amines or alcohols. Its direct analog, (3,4,5‑trimethoxyphenyl)methanesulfonyl chloride (CAS 1194376‑12‑9), lacks this chiral center (defined atom stereocenter count = 0) [1]. Consequently, the target compound can serve as a chiral derivatizing agent for enantiomeric excess determination by HPLC or NMR, whereas the methanesulfonyl analog cannot [2]. No direct head‑to‑head ee determination study comparing these two reagents has been published; this is a class‑level inference based on established sulfonyl chloride chiral derivatization principles.

Stereogenic Center
Class-level inference
1 stereogenic center vs 0 (achiral analog)
Enables diastereomeric sulfonamide formation for chiral resolution workflows
No head-to-head ee determination study reported; based on established CDA principles
Chiral resolution Asymmetric synthesis Diastereomeric derivatization

Electrophilicity and Sulfonylation Selectivity

The 3,4,5‑trimethoxy substitution pattern is strongly electron‑donating (Σσₚ⁺ ≈ −0.78 for OMe), which reduces the electrophilicity of the sulfonyl sulfur relative to tosyl chloride (p‑Me‑C₆H₄SO₂Cl, Σσₚ ≈ −0.17) [1]. While no direct kinetic study of 1‑(3,4,5‑trimethoxyphenyl)ethane‑1‑sulfonyl chloride versus tosyl chloride has been reported, published Hammett ρ values for arylsulfonyl chloride aminolysis (ρ ≈ +1.2 to +1.5) predict that the target compound will react approximately 2‑ to 3‑fold slower with nucleophiles than tosyl chloride under identical conditions [2]. This moderated reactivity can be advantageous in selective monofunctionalization of polyamine substrates where tosyl chloride would give over‑sulfonylation [2].

Relative Sulfonylation Rate
Class-level inference
Predicted ~2- to 3-fold slower vs tosyl chloride
Supports mono-sulfonylation selectivity review for polyfunctional substrates
Predicted from Hammett ρ correlations for ArSO₂Cl aminolysis
Sulfonylation kinetics Electrophilicity Hammett analysis

Bioisosteric Advantage for Tubulin Inhibition

In a series of 2‑amino‑3‑(arylsulfonyl)‑5‑aryl thiophenes, the 3,4,5‑trimethoxyphenylsulfonyl derivative (compound 5e) exhibited an IC₅₀ of 0.9 µM against MCF‑7 breast cancer cells, whereas the corresponding tosyl analog showed an IC₅₀ > 10 µM (>11‑fold loss of activity) [1]. The trimethoxyphenylsulfonyl group acts as a non‑classical bioisostere of the carbonyl group in combretastatin‑A4 analogs; replacement with a simple phenylsulfonyl or tosyl group abolishes high‑affinity colchicine‑site tubulin binding [1]. 1‑(3,4,5‑Trimethoxyphenyl)ethane‑1‑sulfonyl chloride serves as the direct precursor to install this critical pharmacophoric sulfonyl group onto amine‑ or alcohol‑containing scaffolds.

Tubulin-Target SAR
Head-to-head
IC₅₀ 0.9 µM vs >10 µM; reported 11-fold difference in MCF-7 cells
Reported cell-model response context; supports pharmacophore selection for tubulin-target studies
MCF-7 cells; MTT assay; 48 h exposure
Antitubulin Bioisostere Antiproliferative SAR

α‑Methyl Steric Shielding vs. Linear Ethanesulfonyl Chloride: Impact on Sulfonamide Hydrolytic Stability

The α‑methyl branch adjacent to the sulfonyl group in 1‑(3,4,5‑trimethoxyphenyl)ethane‑1‑sulfonyl chloride provides steric shielding of the S–N bond in derived sulfonamides, retarding hydrolytic cleavage relative to unsubstituted ethanesulfonamides. No direct hydrolysis study of the target compound exists; however, literature on α‑branched sulfonamides demonstrates that gem‑dimethyl or α‑methyl substitution reduces acid‑catalyzed hydrolysis rates by 3‑ to 10‑fold compared to linear N‑alkylsulfonamides [1]. The closest comparator, 2‑(3,4‑dimethoxyphenyl)ethane‑1‑sulfonyl chloride (no α‑methyl), cannot provide this steric protection .

Predicted Hydrolytic Stability
Class-level inference
3- to 10-fold slower hydrolysis predicted vs linear ethanesulfonamide
Supports aqueous stability screening context for sulfonamide candidates
Extrapolated from α-branched sulfonamide acid-catalyzed hydrolysis data
Hydrolytic stability Steric shielding Sulfonamide shelf‑life

Key Procurement-Driven Applications


Antitubulin Sulfonamide Library Synthesis

1‑(3,4,5‑Trimethoxyphenyl)ethane‑1‑sulfonyl chloride is the recommended sulfonylating agent for constructing 2‑amino‑3‑(trimethoxyphenylsulfonyl)‑5‑aryl thiophene/heterocycle libraries. SAR data show that the trimethoxyphenylsulfonyl group yields IC₅₀ values ≤1 µM against MCF‑7 cells, whereas tosyl analogs are essentially inactive (>10 µM) [1]. Procuring this specific sulfonyl chloride ensures that the critical pharmacophore is installed in one step under mild conditions (amine, base, RT).

Chiral Derivatization for Enantiomeric Excess

The α‑methyl stereogenic center enables this compound to function as a chiral derivatizing agent (CDA) for primary amines [2]. Reaction with a scalemic amine yields diastereomeric sulfonamides separable by conventional reversed‑phase HPLC or distinguishable by ¹H/¹⁹F NMR. This capability is absent in (3,4,5‑trimethoxyphenyl)methanesulfonyl chloride, which has no stereogenic center [3].

Selective Monosulfonylation for PROTAC Linkers

Owing to its moderated electrophilicity (predicted ~2‑ to 3‑fold slower than tosyl chloride), this reagent offers superior mono‑ vs. bis‑sulfonylation selectivity when reacting with polyamine‑PEG linkers used in PROTAC design [4]. This reduces the need for chromatographic separation of over‑sulfonylated byproducts, improving synthetic throughput.

CNS-Targeted Sulfonamide Synthesis

Historical SAR from the trimethoxyphenylsulfonyl compound series demonstrated CNS‑depressant activity in rodent models [5]. 1‑(3,4,5‑Trimethoxyphenyl)ethane‑1‑sulfonyl chloride provides direct access to this privileged sulfonamide scaffold. The α‑methyl group may further influence logP and CNS penetration relative to des‑methyl analogs.

Application
Selection Property
Validation Focus
Tubulin-target sulfonamide library synthesis
Trimethoxyphenyl pharmacophore installation
Cell-model antiproliferative endpoint review
Chiral derivatization for ee determination
α-Methyl stereogenic center
Diastereomeric sulfonamide resolution by HPLC or NMR
Selective mono-sulfonylation for bifunctional scaffolds
Moderated electrophilicity
Mono- vs. bis-sulfonylation selectivity review
CNS receptor-model sulfonamide studies
Trimethoxyphenyl CNS pharmacophore
CNS receptor-binding endpoint review
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